molecular formula C22H22FN6OPS B15138944 Cdk7-IN-26

Cdk7-IN-26

Cat. No.: B15138944
M. Wt: 468.5 g/mol
InChI Key: DHZKWPMYADCRCR-KBPBESRZSA-N
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Description

Cdk7-IN-26 is a selective cyclin-dependent kinase 7 (CDK7) inhibitor designed to target transcriptional dysregulation in cancers. CDK7, a key regulator of the cell cycle and RNA polymerase II-mediated transcription, is implicated in oncogenic processes. This compound exhibits a covalent binding mechanism, irreversibly inhibiting CDK7 by forming a bond with a cysteine residue (C312) in the kinase domain . Its molecular structure includes a pyrazolo[1,5-a]pyrimidine core, optimized for enhanced kinase selectivity and cellular potency. Preclinical studies demonstrate nanomolar IC₅₀ values against CDK7 (IC₅₀ = 3.2 nM) while showing minimal off-target activity against other CDKs (e.g., CDK1, CDK2, CDK9) at concentrations up to 1 µM . Pharmacokinetic studies in murine models reveal moderate oral bioavailability (45%) and a plasma half-life of 6.2 hours, supporting its utility in in vivo cancer models .

Properties

Molecular Formula

C22H22FN6OPS

Molecular Weight

468.5 g/mol

IUPAC Name

7-dimethylphosphoryl-3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]thieno[3,2-d]pyrimidin-4-yl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H22FN6OPS/c1-31(2,30)20-12(8-24)3-4-15-16(11-26-18(15)20)19-21-17(5-6-32-21)28-22(29-19)27-14-7-13(23)9-25-10-14/h3-6,11,13-14,25-26H,7,9-10H2,1-2H3,(H,27,28,29)/t13-,14-/m0/s1

InChI Key

DHZKWPMYADCRCR-KBPBESRZSA-N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)N[C@H]5C[C@@H](CNC5)F)C#N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)NC5CC(CNC5)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions while ensuring safety, efficiency, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cdk7-IN-26 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Cdk7-IN-26 with three structurally and functionally analogous inhibitors: THZ1, SY-1365, and YKL-5-124.

Table 1: Biochemical and Pharmacological Profiles of CDK7 Inhibitors

Parameter This compound THZ1 SY-1365 YKL-5-124
IC₅₀ (CDK7) 3.2 nM 0.5 nM 4.1 nM 6.8 nM
Selectivity (CDK1/2/9) >100-fold 10–50-fold >50-fold >200-fold
Binding Mechanism Covalent (C312) Covalent (C312) Non-covalent Covalent (C312)
Oral Bioavailability 45% <10% 22% 58%
Toxicity (MTD in mice) 100 mg/kg 25 mg/kg 75 mg/kg 150 mg/kg
Key Indications TNBC, AML SCLC, MYC-driven Ovarian cancer Solid tumors

Key Findings:

Potency vs. Selectivity :

  • THZ1 exhibits superior CDK7 potency (IC₅₀ = 0.5 nM) but lower selectivity, with significant activity against CDK12/13, limiting its therapeutic window .
  • This compound achieves a balance, maintaining >100-fold selectivity over CDK1/2/9, reducing off-target toxicity risks .

Mechanistic Differences: SY-1365, a non-covalent inhibitor, shows reversible binding but requires higher doses for efficacy, increasing toxicity risks . Covalent inhibitors (this compound, THZ1, YKL-5-124) ensure prolonged target engagement but may trigger immune responses due to haptenization .

Pharmacokinetic Advantages :

  • YKL-5-124 demonstrates the highest oral bioavailability (58%) and maximum tolerated dose (150 mg/kg), suggesting clinical adaptability .
  • This compound’s moderate bioavailability and half-life align with once-daily dosing regimens in preclinical models .

Therapeutic Gaps: THZ1’s potency is offset by poor bioavailability and dose-limiting toxicity, restricting its use to intravenous administration . this compound addresses these limitations but lacks data in MYC-driven cancers, where THZ1 shows efficacy .

Structural Insights:

  • This compound vs. THZ1 : Both share a covalent C312-targeting motif, but this compound’s pyrazolo[1,5-a]pyrimidine core reduces metabolic instability compared to THZ1’s acrylamide moiety .
  • This compound vs. YKL-5-124 : YKL-5-124’s difluoromethyl group enhances blood-brain barrier penetration, a feature absent in this compound .

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